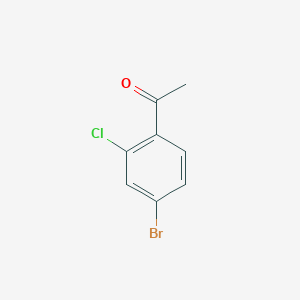

1-(4-Bromo-2-chlorophenyl)ethanone

Cat. No. B1590970

Key on ui cas rn:

252561-81-2

M. Wt: 233.49 g/mol

InChI Key: QYKIWOVJASCUBH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08198448B2

Procedure details

A solution of 1-(4-bromo-2-chlorophenyl)ethanone (2.430 g, 10 mmol), ammonia, 2.0m solution in methanol (26 ml, 52 mmol) and titanium (iv) isopropoxide (6 ml, 21 mmol) was stirred for 16 h in a sealed vessel. Reaction then added to a freshly made suspension of sodium borohydride powder, 98% (4 g, 104 mmol) in MeOH (20 mL). Exothermic reaction started at 9:45 am, then continued to stir with a 45° C. external heating bath for 45 min. Water (10 mL ) then added to reaction and stirred for an additional 10 min. Resulting white solid removed via filtration through Celite, and filtrated reduced in volume under reduced pressure. This suspension then partioned between 9:1 CHCl3/IPA (30 mL) and 1M NaOH (10 mL). Aqueous further extracted with 9:1 CHCl3/IPA (2×10 mL). Combined organics dried over MgSO4, concentrated, then purified on silica (80 g) eluting with 0>5% 2M NH3 in MeOH/DCM. MS (ESI pos. ion) m/z: 234/236 (MH+). Calc'd exact mass for C8H9BrClN: 233/235. 1-(4-bromo-2-chlorophenyl)ethanamine isolated as a colorless oil.

[Compound]

Name

2.0m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[C:4]([Cl:11])[CH:3]=1.[NH3:12].[BH4-].[Na+].O>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:12])[CH3:9])=[C:4]([Cl:11])[CH:3]=1 |f:2.3,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.43 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)C(C)=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

[Compound]

|

Name

|

2.0m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

catalyst

|

|

Smiles

|

CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

|

|

Name

|

|

|

Quantity

|

26 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir with a 45° C. external heating bath for 45 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Exothermic reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Resulting white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed via filtration through Celite

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtrated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Aqueous further extracted with 9:1 CHCl3/IPA (2×10 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combined organics dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on silica (80 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 0>5% 2M NH3 in MeOH/DCM

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)C(C)N)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |